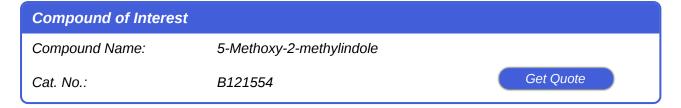


Application Notes and Protocols: 5-Methoxy-2-methylindole in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **5-methoxy-2-methylindole** as a versatile reagent in organic synthesis. It is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug discovery.

Introduction

5-Methoxy-2-methylindole is a key building block in organic synthesis, prized for its unique reactivity imparted by the electron-donating methoxy group at the 5-position and the methyl group at the 2-position of the indole ring.[1] This substitution pattern enhances the nucleophilicity of the indole core, making it a valuable precursor for a wide array of complex molecules, particularly in the pharmaceutical industry.[1] Its applications range from the synthesis of anti-inflammatory agents and potential antiviral and anticancer compounds to its use in materials science.[1] This reagent is instrumental in various synthetic transformations, including electrophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and condensations.

Key Applications and Synthetic Protocols

This section details several key synthetic transformations utilizing **5-methoxy-2-methylindole**, providing specific experimental protocols and quantitative data.



Vilsmeier-Haack Formylation: Synthesis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] For **5-methoxy-2-methylindole**, this reaction selectively introduces a formyl group at the C3 position, yielding a key intermediate for the synthesis of various bioactive molecules.

Reaction Scheme:

Figure 1: Vilsmeier-Haack formylation of **5-methoxy-2-methylindole**.

Experimental Protocol:

A general procedure for the Vilsmeier-Haack formylation of an indole is as follows, and it can be adapted for **5-methoxy-2-methylindole**.

- Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a
 dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place N,Ndimethylformamide (DMF, 3 eq.). Cool the flask to 0-5 °C in an ice-salt bath. Add phosphorus
 oxychloride (POCl₃, 1.2 eq.) dropwise with constant stirring over 30 minutes, ensuring the
 temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an
 additional hour at room temperature.
- Reaction with Indole: Dissolve **5-methoxy-2-methylindole** (1 eq.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent. After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification: After completion of the reaction, pour the mixture onto crushed ice
 with vigorous stirring. Neutralize the solution with aqueous sodium hydroxide (10%) until a
 pH of 7-8 is reached. The precipitated solid is collected by filtration, washed with water, and
 dried. The crude product can be purified by recrystallization from ethanol to afford 5methoxy-2-methyl-1H-indole-3-carbaldehyde.

Quantitative Data:



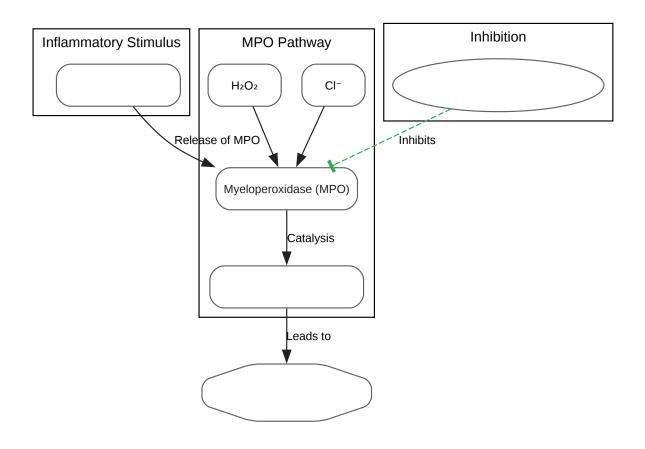
Starting Material	Reagents	Solvent	Temperat ure (°C)	Time (h)	Product	Yield (%)
5-Methoxy- 2- methylindol e	POCl₃, DMF	DMF	35-40	2-3	5-Methoxy- 2-methyl- 1H-indole- 3- carbaldehy de	>90 (Typical)

Friedel-Crafts Alkylation: Synthesis of 3-Substituted 5-Methoxy-2-methylindoles

The electron-rich nature of the C3 position of **5-methoxy-2-methylindole** makes it an excellent nucleophile for Friedel-Crafts alkylation reactions. This allows for the introduction of various alkyl groups, which is a key step in the synthesis of many biologically active compounds.

Reaction Scheme:





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